molecular formula C15H10ClN5O B12586453 2-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-8-methoxyquinoline CAS No. 596825-77-3

2-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-8-methoxyquinoline

Cat. No.: B12586453
CAS No.: 596825-77-3
M. Wt: 311.72 g/mol
InChI Key: GWCGTAAXVVJREU-UHFFFAOYSA-N
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Description

2-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-8-methoxyquinoline is a novel chemical entity designed for preclinical research, particularly in oncology and kinase biology. This compound features a hybrid architecture combining a triazolo[4,3-b]pyridazine core with a methoxyquinoline moiety, a structure known to confer significant potential for targeting enzymatic pathways. The triazolo[4,3-b]pyridazine scaffold is a recognized pharmacophore in medicinal chemistry, with recent studies highlighting its utility in designing potent inhibitors for kinases such as c-Met and Pim-1, which are critical targets in cancer progression and therapy resistance . The planar nature of this scaffold, as observed in similar structures, promotes essential intermolecular interactions, such as π-π stacking, which can be crucial for binding to biological targets . The 8-methoxyquinoline component is a privileged structure renowned for its broad spectrum of bioactivity and its frequent application in drug discovery efforts . This combination suggests the compound may act as a protein kinase inhibitor, potentially disrupting key signaling pathways that drive cell proliferation and survival, such as the PI3K/AKT/mTOR cascade . As a research tool, it is intended for in vitro and in vivo studies to investigate its mechanism of action, efficacy in disease models, and pharmacological properties. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

596825-77-3

Molecular Formula

C15H10ClN5O

Molecular Weight

311.72 g/mol

IUPAC Name

2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-8-methoxyquinoline

InChI

InChI=1S/C15H10ClN5O/c1-22-11-4-2-3-9-5-6-10(17-14(9)11)15-19-18-13-8-7-12(16)20-21(13)15/h2-8H,1H3

InChI Key

GWCGTAAXVVJREU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2)C3=NN=C4N3N=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis

A common approach involves a multi-step synthesis that includes the formation of the triazole and quinoline rings. The general steps are as follows:

  • Formation of the Triazole Ring :

    • Starting from 6-chloropyridazine , it is reacted with hydrazine derivatives to form the triazole structure.
    • This reaction typically occurs in solvents such as dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., reflux conditions).
  • Synthesis of the Quinoline Moiety :

    • The quinoline ring can be synthesized from commercially available precursors through cyclization reactions.
    • This may involve using coupling agents or reagents like triethoxy methane under reflux conditions to promote cyclization.
  • Final Coupling Reaction :

    • The final step involves coupling the triazole and quinoline intermediates to yield the target compound.
    • Purification techniques such as column chromatography or recrystallization are employed to isolate the final product in high purity.

Reaction Conditions

The synthesis typically requires specific reaction conditions, including:

  • Temperature : Refluxing at temperatures ranging from 80°C to 120°C.
  • Solvents : DMSO is commonly used due to its ability to dissolve a wide range of organic compounds and facilitate reactions.
  • Catalysts and Coupling Agents : Depending on the specific reactions employed, various catalysts may be utilized to enhance yields.

Data Table of Preparation Methods

Step Reaction Type Key Reagents Conditions Yield (%)
1 Triazole Formation Hydrazine derivatives DMSO, Reflux Variable
2 Quinoline Synthesis Triethoxy methane Reflux Variable
3 Final Coupling Triazole and Quinoline intermediates DMSO or other solvents High

Research Findings

Recent studies have explored the biological activities of compounds related to 2-(6-Chlorotriazolo[4,3-b]pyridazin-3-yl)-8-methoxyquinoline , indicating potential applications in medicinal chemistry:

  • Compounds with similar structures have shown promising results as inhibitors for various enzymes and receptors involved in disease pathways.
  • Interaction studies suggest that the unique combination of triazole and quinoline rings may enhance biological activity through synergistic effects.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Position

The 6-chloro group on the triazolo[4,3-b]pyridazine moiety serves as a primary site for nucleophilic displacement. Reactions typically proceed under mild conditions due to the electron-withdrawing effect of the triazole ring.

Reaction TypeConditionsProductYieldReference
AminationNH₃/EtOH, 80°C, 12h6-Amino derivative78%
MethoxylationNaOMe/MeOH, reflux, 6h6-Methoxy analog65%
ThiolationPhSH, K₂CO₃, DMF, 60°C6-Phenylthio compound82%

Key Finding : Steric hindrance from the adjacent triazole ring slows substitution kinetics compared to simpler chloropyridazines .

Electrophilic Aromatic Substitution on the Quinoline Ring

The 8-methoxyquinoline subunit undergoes regioselective electrophilic substitution at the C5 position, activated by the electron-donating methoxy group.

ReactionReagents/ConditionsProductSelectivityReference
NitrationHNO₃/H₂SO₄, 0°C5-Nitro derivative>90% C5
SulfonationH₂SO₄/SO₃, 50°C5-Sulfo analog85% C5
BrominationBr₂/FeCl₃, CHCl₃5-Bromo product78% C5

Mechanistic Insight : DFT calculations suggest the methoxy group increases electron density at C5 by +0.23 e⁻ compared to unsubstituted quinoline .

Triazole Ring Functionalization

The triazolo[4,3-b]pyridazine core participates in cycloadditions and metal-catalyzed cross-couplings:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The triazole N2 position reacts with terminal alkynes under Cu(I) catalysis:

python
Compound + R-C≡CH → 1,2,3-Triazole-fused hybrid (8592% yield) [4]

Application : Used to generate combinatorial libraries for kinase inhibition studies .

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling at the C3 position:

text
3-Bromo derivative + ArB(OH)₂ → 3-Aryl products (70–88% yield) [2][4]

Limitation : Harsh conditions (Pd(PPh₃)₄, 100°C) risk quinoline demethoxylation .

Reductive Transformations

Controlled hydrogenation selectively reduces the pyridazine ring:

ConditionsProductSelectivity
H₂ (1 atm)/PtO₂, EtOAcDihydropyridazine derivative94%
NaBH₄/NiCl₂, MeOHTetrahydrotriazolo compound63%

Caution : Over-reduction degrades the triazole ring .

Acid/Base-Mediated Degradation

Stability studies reveal critical pH thresholds:

MediumDegradation PathwayHalf-Life (25°C)
pH < 2Triazole ring protonation → cleavage3.2 h
pH > 10Methoxy group hydrolysis → 8-hydroxy18.5 h

Formulation Implication : Requires buffering between pH 4–8 for long-term stability .

Comparative Reactivity with Structural Analogs

Data normalized to 6-chloro-3-methyl triazolo[4,3-b]pyridazine ( ):

ParameterTarget Compound6-Chloro-3-methyl analog
SᴺAr rate (k, M⁻¹s⁻¹)2.1 × 10⁻³5.8 × 10⁻³
Oxidation potential (V)+1.34+1.28
ΔH hydrolysis (kJ/mol)-98.7-112.4

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C12H10ClN5OC_{12}H_{10}ClN_5O and a molecular weight of 265.69 g/mol. Its structure comprises a quinoline moiety linked to a triazolo-pyridazine ring system, which contributes to its biological activity. The presence of chlorine and methoxy groups enhances its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of quinoline and triazole structures can exhibit significant cytotoxicity against various cancer cell lines:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by interfering with DNA synthesis or inhibiting specific kinases involved in cell proliferation.
  • Case Studies : A study demonstrated that similar compounds showed IC50 values in the low micromolar range against breast (MCF-7), colon (HCT-116), and liver (HepG2) cancer cell lines, suggesting promising anticancer properties for 2-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-8-methoxyquinoline .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary tests suggest efficacy against various bacterial strains:

  • In Vitro Studies : Compounds with similar structures have shown inhibition zones against Gram-positive and Gram-negative bacteria.
  • Potential Applications : Development as an antibiotic or antifungal agent could be explored further based on these findings.

Neuroprotective Effects

Some derivatives of quinoline compounds have been investigated for neuroprotective effects:

  • Mechanisms : They may protect neuronal cells from oxidative stress or inflammation.
  • Research Findings : Studies indicate that certain quinoline derivatives can mitigate neurodegenerative processes in vitro .

Data Table: Summary of Biological Activities

Activity TypeCell Lines TestedIC50 Values (µM)References
AnticancerMCF-75.0
HCT-1166.5
HepG27.0
AntimicrobialStaphylococcus aureus12.0
Escherichia coli15.0
NeuroprotectiveNeuroblastoma cells>10

Mechanism of Action

The mechanism of action of 2-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-8-methoxyquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain protein kinases by binding to their active sites, thereby blocking their function. This inhibition can lead to the modulation of various cellular pathways, making it a potential therapeutic agent .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Features and Substituent Effects

The target compound’s triazolopyridazine-quinoline hybrid structure distinguishes it from analogs. Key comparisons include:

Compound Name Core Structure Substituents Key Functional Groups
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine 6-Cl, 8-methoxyquinoline Chloro, methoxy
PF-4254644 [1,2,4]Triazolo[4,3-b]pyridazine 6-(1-methyl-1H-pyrazol-4-yl), (S)-1-ethylquinoline Pyrazole, ethyl
3-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanoic acid [1,2,4]Triazolo[4,3-b]pyridazine 6-Cl, propanoic acid Chloro, carboxylic acid
Compound 24 [1,2,4]Triazolo[4,3-b]pyridazine N-Benzoyl-α-hetero-aryl-glycinate Benzoyl, glycinate
  • In contrast, PF-4254644 uses a pyrazole group for steric and electronic modulation .
  • Quinoline Modifications: The 8-methoxy group in the target compound likely increases solubility compared to PF-4254644’s ethylquinoline, which may favor lipophilicity .

Pharmacological Activity

Cytotoxicity and Anticancer Potential
  • Compound 24 (IC₅₀: ~1.2 μg/mL against Hep cell lines) demonstrates moderate cytotoxicity, while the target compound’s methoxy group may enhance selectivity for specific cancer types.
  • PF-4254644 exhibits nanomolar potency as a c-Met inhibitor, attributed to its pyrazole substituent and stereochemistry . The target compound’s chloro-methoxy combination may confer distinct kinase inhibition profiles.
Metabolic Stability

Triazolopyridazine derivatives like PF-4254644 are prone to metabolic degradation, but structural optimizations (e.g., methyl-pyrazole) improve stability . The target compound’s methoxy group could reduce oxidative metabolism, enhancing bioavailability.

Physicochemical Properties

  • Solubility : The 8-methoxy group in the target compound improves water solubility compared to chloro- or alkyl-substituted analogs (e.g., PF-4254644) .
  • Hydrogen Bonding: Analogous to ’s hydrazine-quinoline derivative, the target compound’s methoxy group may participate in N–H···O interactions, enhancing crystallinity or target binding .

Biological Activity

The compound 2-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-8-methoxyquinoline is a hybrid molecule that combines features of triazole and quinoline structures. This unique combination is expected to confer significant biological activities. This article delves into its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C₁₄H₁₀ClN₇O
  • Molecular Weight : 327.73 g/mol
  • CAS Number : 1803586-61-9

Biological Activity Overview

The biological activities of triazole and quinoline derivatives have been extensively studied. The following sections summarize the key findings regarding the biological activities of the compound .

1. Antimicrobial Activity

Research indicates that quinoline derivatives often exhibit significant antimicrobial properties. A study on similar triazole derivatives demonstrated antibacterial activity against various pathogens including Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL . The incorporation of the triazole moiety is believed to enhance this activity due to its ability to interact with microbial enzymes.

CompoundMIC (μg/mL)Target Pathogen
Triazole Derivative A0.125S. aureus
Triazole Derivative B0.5E. coli
This compoundTBDTBD

2. Anticancer Potential

Quinoline derivatives have shown promise as anticancer agents due to their ability to inhibit various kinases and induce apoptosis in cancer cells. The compound's structure suggests potential activity against multiple cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer). Preliminary studies indicate that compounds with similar structures can induce cell cycle arrest and apoptosis through mitochondrial pathways .

3. Anti-inflammatory Properties

Compounds featuring quinoline structures have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. The presence of the triazole ring may further enhance these effects by modulating immune responses. A related study found that triazole derivatives significantly reduced nitric oxide production in macrophages, suggesting potential for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Triazole Ring : Known for its ability to chelate metal ions and inhibit enzymes.
  • Quinoline Core : Associated with antimalarial and anticancer activities due to its interaction with DNA and protein targets.

The substitution patterns on both rings influence potency and selectivity for biological targets.

Case Studies

Several studies have explored the pharmacological profiles of triazole and quinoline derivatives:

  • Antimicrobial Activity Study : A recent investigation into triazoloquinolines revealed potent antibacterial effects against drug-resistant strains of bacteria, with specific focus on their mechanisms of action involving enzyme inhibition .
  • Cancer Cell Line Evaluation : A study assessed the cytotoxic effects of various quinoline derivatives on multiple cancer cell lines, noting that modifications at the 8-position significantly enhanced anticancer activity compared to unsubstituted analogs .

Q & A

Q. What are the recommended synthetic routes for 2-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-8-methoxyquinoline, and how can reaction conditions be optimized to improve yield?

Answer: The synthesis typically involves cycloaddition or click chemistry, such as 1,3-dipolar cycloaddition reactions. For example, triazolo-pyridazine derivatives are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using 3-(azidomethyl) precursors and substituted acetylenes . Optimization includes adjusting catalyst concentration (e.g., Cu(I) catalysts), temperature (60–80°C), and solvent polarity (DMSO or DMF). Post-reaction purification via column chromatography with gradients of ethyl acetate/hexane improves yield (reported up to 85%) .

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

Answer:

  • Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., methoxy at C8, chloro at C6) . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., exact mass ± 3 ppm).
  • X-ray crystallography: Resolve crystal structures to confirm regiochemistry and hydrogen-bonding patterns, as demonstrated in studies of related triazolo-pyridazine derivatives .

Q. What in vitro assays are suitable for initial biological screening of this compound?

Answer:

  • Kinase inhibition: Use enzymatic assays (e.g., c-Met kinase inhibition via ADP-Glo™) with IC50_{50} determination .
  • Antimicrobial activity: Follow CLSI guidelines for bacterial/fungal MIC testing (e.g., S. aureus, C. albicans) .
  • Cytotoxicity: Employ MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess selective toxicity .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

Answer: Contradictions often arise from assay variability (e.g., ATP concentrations in kinase assays) or compound purity. Mitigate by:

  • Validating purity via HPLC (>95%) and elemental analysis .
  • Standardizing assay protocols (e.g., fixed ATP levels, consistent cell passage numbers) .
  • Replicating studies with independent batches and orthogonal assays (e.g., SPR for binding affinity) .

Q. What is the role of X-ray crystallography in understanding structure-activity relationships (SAR) for this compound?

Answer: Crystallography reveals binding modes and key interactions. For example, in tankyrase inhibitors, triazolo-pyridazine derivatives form hydrogen bonds with catalytic glycine residues, guiding substituent optimization (e.g., methyl groups for hydrophobic packing) . This method also identifies off-target interactions (e.g., phosphodiesterase inhibition) .

Q. How can computational methods predict biological targets and selectivity profiles?

Answer:

  • Molecular docking: Use AutoDock Vina to screen against kinase domains (e.g., c-Met, EGFR). Focus on hinge-region interactions (e.g., triazolo N1 as a hydrogen bond acceptor) .
  • MD simulations: Analyze binding stability (RMSD < 2 Å over 100 ns) and free energy (MM-PBSA) to rank targets .
  • Pharmacophore modeling: Identify essential features (e.g., chloro-substituent for hydrophobic contacts) .

Q. What strategies improve selectivity for kinase targets (e.g., c-Met vs. EGFR)?

Answer:

  • Substituent engineering: Introduce bulky groups (e.g., cyclobutyl) to exploit steric differences in ATP pockets .
  • Hybrid scaffolds: Combine triazolo-pyridazine with quinoline moieties to enhance c-Met binding via π-π stacking .
  • Proteome-wide profiling: Use KinomeScan to assess selectivity across 468 kinases .

Q. What in vivo models are appropriate for evaluating efficacy and toxicity?

Answer:

  • Xenograft models: Subcutaneous tumor implants (e.g., HGF-driven c-Met+^+ models) with dosing at 10–50 mg/kg (oral or i.p.) .
  • Toxicity: Monitor liver enzymes (ALT/AST) and cardiac biomarkers (troponin) to detect off-target effects observed in kinase inhibitors .

Q. How can stability under physiological conditions be analyzed?

Answer:

  • Solution stability: Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) for 24h, followed by LC-MS to detect degradation products .
  • Photostability: Expose to UV light (ICH Q1B guidelines) and monitor via HPLC .

Q. What cross-disciplinary approaches enhance development of derivatives?

Answer:

  • Medicinal chemistry: Combine fragment-based design (e.g., merging triazolo-pyridazine with quinoline) and parallel synthesis for SAR exploration .
  • Bioinformatics: Use public databases (ChEMBL, PubChem) to mine analogs and predict ADMET properties .
  • Translational studies: Correlate in vitro IC50_{50} with in vivo tumor regression to prioritize candidates .

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